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Lead

Radiation Shielding Nuclear Medicine Non-Destructive Testing

Specify lead (CAS 7439-92-1) where density-driven gamma attenuation is critical—12.5 mm HVL for Co-60 enables shielding enclosures 42% thinner than steel and 79% thinner than concrete. For stationary backup power, pure lead or low-Ca (0.03–0.05%) Pb-Ca-Sn alloy grids reduce corrosion rates by ~30% versus antimonial grids, maximizing service life. Semiconductor packaging demands ultra-low alpha lead (<0.01 counts/cm²/hr) to prevent soft errors in advanced logic and memory devices. NIST-traceable isotope standards (SRM 981) available for geo-chronology and environmental forensics. Available forms: ingot, foil, wire, shot, powder (99.9%–99.999%).

Molecular Formula Pb
Molecular Weight 207 g/mol
CAS No. 7439-92-1
Cat. No. B147955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead
CAS7439-92-1
SynonymsPb, Lead
Molecular FormulaPb
Molecular Weight207 g/mol
Structural Identifiers
SMILES[Pb]
InChIInChI=1S/Pb
InChIKeyWABPQHHGFIMREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 ea / 20 cm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
Insoluble in water but dissolves slowly in water containing a weak acid;  soluble in dilute nitric acid
Soluble in HNO3 at 221 g/100 mL at 50 °C;  slightly soluble in alcohol
Solubility in water, g/l: (practically insoluble)
Insoluble

Lead (CAS 7439-92-1) Technical Specifications and Industrial Procurement Overview


Lead (CAS 7439-92-1) is a dense, malleable, and chemically stable post-transition metal with an atomic number of 82 and a face-centered cubic crystal structure. It exhibits a density of 11.35 g/cm³ at 20°C, a melting point of 327.5°C, and a boiling point of 1740°C . The metal demonstrates electrical resistivity of 20.65 μΩ-cm and thermal conductivity of 35 W/(m·K) at standard conditions . Commercially, lead is available in various purity grades, ranging from standard 99.9% to high-purity 99.999% (5N) trace metals basis, and in multiple form factors including ingots, foils, wires, powders, and shot . The isotope distribution of natural lead comprises approximately 52.4% 208Pb, 24.1% 206Pb, 22.1% 207Pb, and 1.4% 204Pb . For specialized applications requiring ultra-low alpha particle emission, semiconductor-grade lead is available with alpha flux specifications below 0.01 counts/cm²/hr .

Why Generic Substitution of Lead (CAS 7439-92-1) Fails in Critical Applications


Elemental lead cannot be freely substituted with alternative high-Z materials or lower-cost alloy formulations without compromising application-specific performance metrics. While materials such as bismuth, tungsten, and tin-based alloys may appear functionally analogous in certain contexts, they exhibit quantifiably distinct physical, mechanical, and nuclear interaction properties that directly impact procurement decisions. For instance, bismuth possesses a density approximately 13% lower than lead (9.78 g/cm³ vs. 11.35 g/cm³), resulting in proportionally reduced gamma attenuation per unit thickness [1]. Tungsten, despite its higher density (19.25 g/cm³), presents fabrication constraints including inability to be cast and significantly elevated material cost [2]. In electrochemical systems such as lead-acid batteries, substitution of pure lead grids with antimony or calcium alloys alters corrosion rates by up to 30-40%, directly affecting operational lifespan and maintenance requirements [3]. Furthermore, for analytical applications requiring isotopic tracing, the precise and certified isotope ratios of lead reference materials (e.g., NIST SRM 981 with 206Pb/204Pb = 16.9406 ± 0.0003) cannot be replicated by other elemental standards [4]. The quantitative evidence presented in Section 3 establishes the specific, measurable performance deltas that justify specification of lead over its nearest alternatives.

Quantitative Performance Differentiation of Lead (CAS 7439-92-1) Against Alternative Materials


Gamma Radiation Attenuation: Half-Value Layer (HVL) Comparison Against Steel and Concrete

Lead demonstrates substantially superior gamma attenuation per unit thickness compared to common structural shielding materials. For a Cobalt-60 gamma source (1.17 and 1.33 MeV photons), the Half-Value Layer (HVL) of pure lead is 12.5 mm, which is 42% thinner than steel (21.6 mm) and approximately 79% thinner than ordinary concrete (60.5 mm) for achieving equivalent attenuation [1]. For lower-energy X-ray sources operating at 200 kVp, the HVL of lead is 0.52 mm [2]. This thickness advantage enables compact shielding designs in space-constrained nuclear medicine and industrial radiography installations.

Radiation Shielding Nuclear Medicine Non-Destructive Testing

Gamma Shielding Efficiency: Particle Size Effect on Linear Attenuation Coefficient in Polymer Composites

In elastomer composites designed for flexible radiation protection, the particle size of lead filler significantly influences gamma attenuation performance. A comparative study of lead, bismuth, and tungsten fillers in silicone composites at 60 wt% loading revealed that reducing lead particle size from 10 μm to 100 nm increases the linear attenuation coefficient across the 40 keV–662 keV energy range [1]. At diagnostic X-ray energies where photoelectric effect predominates (below approximately 100 keV), both lead and bismuth fillers demonstrate comparable and superior attenuation relative to tungsten [1]. The study establishes a direct, quantifiable relationship between filler loading ratio and linear attenuation coefficient for lead-based composites, with the nano-scale dispersion providing measurably enhanced shielding per unit filler weight.

Flexible Radiation Shielding Polymer Composites Medical Imaging

Positive Grid Corrosion Rate: Pure Lead vs. Lead-Antimony vs. Lead-Calcium-Tin Alloys in Lead-Acid Batteries

The corrosion rate of positive grids in lead-acid batteries varies substantially depending on alloy composition, with pure lead establishing the baseline for maximum corrosion resistance. Lead-antimony (Pb-Sb) alloys exhibit higher corrosion rates than lead-calcium-tin (Pb-Ca-Sn) alloys due to antimony's catalytic effect on oxygen evolution at the positive electrode . Pure lead (Plante cells) demonstrates the lowest corrosion rate among all grid materials, achieving extremely long operational lifetimes, though its low mechanical strength (tensile strength ~12 MPa) necessitates design accommodations [1]. Lead-calcium alloys containing 0.03–0.05% calcium with 0.5–0.7% tin additions represent the current industry standard, balancing adequate mechanical properties with substantially improved corrosion resistance relative to antimonial alloys. Corrosion rates in Pb-Ca-Sn grids are reduced by up to 30% through optimized tin content (0.8–1.2%) which stabilizes the passive oxide film .

Lead-Acid Battery Manufacturing Grid Alloy Selection Corrosion Resistance

Low-Alpha Lead: Alpha Particle Emission Flux Specification for Semiconductor Packaging

For advanced semiconductor packaging applications, particularly flip-chip solder bumps and under-bump metallization, alpha particle emission from lead-containing materials can induce soft errors in sensitive memory circuits. Commercially available low-alpha grade lead is certified with alpha emission flux of <0.01 counts/cm²/hr, while ultra-low alpha grade achieves <0.002 counts/cm²/hr . These specifications represent a reduction of approximately two to three orders of magnitude compared to standard commercial lead which typically exhibits alpha flux in the range of 0.1–1.0 counts/cm²/hr due to trace ²¹⁰Pb contamination from the uranium decay series. The alpha emission originates primarily from ²¹⁰Po decay (5.3 MeV alpha), a daughter product of ²¹⁰Pb. Low-alpha lead products achieve their performance through selection of lead ores with minimal uranium/thorium content and rigorous process controls to prevent cross-contamination during refining and fabrication .

Semiconductor Packaging Flip-Chip Technology Soft Error Mitigation

Lead Isotope Ratio Precision: Certified NIST SRM 981 Reference Material for Geochemical and Forensic Tracing

Precise lead isotope ratio measurements are essential for source tracing in geochemistry, environmental forensics, and archaeological provenance studies. The NIST SRM 981 (NBS 981) Common Lead Isotopic Standard provides certified isotope ratios for instrument calibration and mass bias correction. A comprehensive statistical evaluation of 40 double- or triple-spiked TIMS measurements and 1114 MC-ICP-MS analyses yielded weighted average ratios of ²⁰⁶Pb/²⁰⁴Pb = 16.9406 ± 0.0003 (2s), ²⁰⁷Pb/²⁰⁴Pb = 15.4957 ± 0.0002 (2s), and ²⁰⁸Pb/²⁰⁴Pb = 36.7184 ± 0.0007 (2s) [1]. For high-precision MC-ICP-MS applications, an independent study using thallium doping for mass bias correction reported ²⁰⁶Pb/²⁰⁴Pb = 36.7326(68), ²⁰⁷Pb/²⁰⁴Pb = 17.1543(30), and ²⁰⁸Pb/²⁰⁶Pb = 0.99979(2) for SRM Pb-982 [2]. These certified ratios exhibit measurement uncertainties in the range of 10–20 ppm (parts per million) relative standard deviation, enabling source discrimination at sub-percent isotopic variation levels.

Isotope Geochemistry Environmental Forensics MC-ICP-MS Calibration

Solder Melting Point and Mechanical Properties: Sn-Pb Eutectic vs. Lead-Free SAC305 Alloy

The traditional tin-lead eutectic solder (63Sn/37Pb) melts at 183°C, providing a low processing temperature window that minimizes thermal stress on electronic components and printed circuit board assemblies [1]. Lead-free SAC305 alloy (96.5% Sn, 3.0% Ag, 0.5% Cu) exhibits a significantly higher melting range of 217–220°C, representing a delta of +34–37°C [2]. This elevated reflow temperature necessitates higher peak oven temperatures (235–250°C) and increases the thermal budget imposed on temperature-sensitive components [3]. Furthermore, lead-free solder joints demonstrate higher shear strength and improved creep resistance relative to Sn-Pb joints, but inferior wetting and spreading characteristics which can complicate assembly yields [2]. While RoHS regulations drive lead-free adoption across consumer electronics, specific exemptions remain for high-reliability sectors including military, aerospace, telecommunications infrastructure, and medical devices where Sn-Pb eutectic continues to be specified due to its proven long-term reliability and lower processing temperatures [4].

Electronics Assembly Soldering RoHS Compliance

Optimal Procurement and Application Scenarios for Lead (CAS 7439-92-1)


Compact Gamma and X-Ray Shielding for Nuclear Medicine and Industrial Radiography

Lead's HVL of 12.5 mm for Co-60 gamma radiation enables construction of shielding enclosures, syringe shields, and isotope transport containers that are 42% thinner than equivalent steel shields and 79% thinner than concrete [1]. This thickness advantage is critical for nuclear medicine hot labs, PET/CT facilities, and portable industrial radiography equipment where space constraints preclude use of bulkier shielding materials. Procurement should specify lead sheet or cast lead forms with minimum 99.9% purity and certified density ≥11.3 g/cm³ to ensure predictable attenuation performance.

High-Purity Lead Grids for Extended-Life Lead-Acid Batteries in Stationary Power Applications

For stationary backup power systems (telecommunications, data centers, utility substations) where maintenance access is limited and service life is paramount, pure lead or low-calcium (0.03–0.05% Ca) lead-calcium-tin alloys provide the lowest corrosion rate among all grid materials [2]. While pure lead offers maximum corrosion resistance with tensile strength ~12 MPa, optimized Pb-Ca-Sn alloys with 0.8–1.2% tin reduce corrosion by ~30% relative to antimonial grids while maintaining sufficient mechanical integrity for manufacturing . Procurement should prioritize alloy composition certification and trace element analysis to verify calcium and tin content within specified ranges.

Ultra-Low Alpha Lead for Semiconductor Flip-Chip and Wafer-Level Packaging

Advanced semiconductor packaging for high-reliability computing, automotive electronics, and aerospace applications requires lead solders and plating anodes with certified alpha emission flux below 0.01 counts/cm²/hr (low alpha) or 0.002 counts/cm²/hr (ultra-low alpha) . These specifications reduce soft error rates in SRAM, DRAM, and logic devices by minimizing alpha-induced charge collection in sensitive nodes. Procurement must verify alpha emission certification with full lot traceability from mine to finished product, as post-refining contamination can reintroduce ²¹⁰Pb/²¹⁰Po sources .

Certified Lead Isotope Standards for MC-ICP-MS Calibration in Geochemical Provenance Studies

Laboratories performing lead isotope ratio measurements for geological dating, environmental pollution source tracking, or archaeological artifact provenance require NIST-traceable certified reference materials such as NIST SRM 981 or SRM 982. These standards provide isotope ratios with uncertainties of 10–20 ppm (e.g., ²⁰⁶Pb/²⁰⁴Pb = 16.9406 ± 0.0003) [3], enabling defensible inter-laboratory data comparison and publication in peer-reviewed journals. Procurement should verify NIST certification status and ensure material is supplied with documented mass bias correction protocols appropriate for TIMS or MC-ICP-MS instrumentation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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